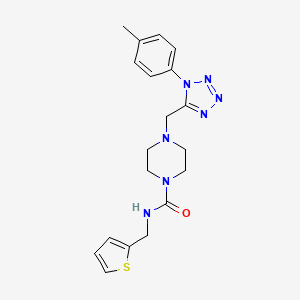

N-(thiophen-2-ylmethyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

N-(thiophen-2-ylmethyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core substituted with a tetrazole moiety (linked to a p-tolyl group) and a thiophen-2-ylmethyl carboxamide side chain. The tetrazole group is a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name |

4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7OS/c1-15-4-6-16(7-5-15)26-18(21-22-23-26)14-24-8-10-25(11-9-24)19(27)20-13-17-3-2-12-28-17/h2-7,12H,8-11,13-14H2,1H3,(H,20,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYAAHFPADPXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps:

Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the thiophen-2-ylmethyl group: This step involves the alkylation of the piperazine ring with a thiophen-2-ylmethyl halide in the presence of a base.

Attachment of the 1-(p-tolyl)-1H-tetrazol-5-yl)methyl group: This is usually done through a nucleophilic substitution reaction where the piperazine derivative reacts with a suitable tetrazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(thiophen-2-ylmethyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine-Tetrazole Motifs

Losartan and Valsartan (Angiotensin II Receptor Antagonists)

- Losartan : Contains a tetrazole group attached to a biphenylmethyl-imidazole core. The tetrazole acts as a critical pharmacophore for angiotensin receptor binding. Unlike the target compound, losartan lacks a piperazine ring, instead featuring an imidazole and hydroxymethyl group .

- Valsartan: Shares the tetrazole-biphenyl motif but incorporates an L-valine residue and a pentanoyl group. Its structural complexity enhances selectivity for angiotensin receptors compared to simpler piperazine derivatives .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- This compound () features a piperazine-carboxamide scaffold but replaces the tetrazole and thiophene groups with a chlorophenyl substituent.

Piperazine Derivatives with Heterocyclic Substituents

Compound 18 ()

- Structure: 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.

- Comparison: Shares the thiophene and piperazine motifs but replaces the tetrazole with a trifluoromethylphenyl group.

Compound 5 ()

- Structure: 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.

- Comparison: Substitutes tetrazole with pyrazole and includes a ketone linker. Pyrazole’s lower acidity compared to tetrazole may reduce ionic interactions in biological targets .

Carboxamide-Containing Piperazines

N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide ()

- Comparison: Features a thiazole-carboxamide and hydroxyethylpiperazine group.

Data Table: Structural and Functional Comparison

Biological Activity

N-(thiophen-2-ylmethyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a piperazine core, a thiophene moiety, and a tetrazole group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The inhibition zones measured against Escherichia coli and Staphylococcus aureus were reported to range from 12 to 16 mm, indicating moderate to potent antibacterial activity .

Enzyme Inhibition

Research has also highlighted the enzyme inhibition potential of this compound. Specifically, its ability to inhibit alpha-amylase was evaluated, yielding IC50 values significantly lower than those of traditional inhibitors like acarbose. The IC50 values for related compounds ranged from mg/mL to mg/mL, showcasing a promising avenue for diabetes management through carbohydrate metabolism modulation .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Aspergillus niger and Penicillium digitatum. The antifungal efficacy was comparable to existing antifungal agents, suggesting potential therapeutic applications in treating fungal infections .

The biological activities of this compound can be attributed to its structural components:

- Piperazine Ring : Known for its role in receptor binding and modulation.

- Tetrazole Group : Enhances solubility and bioavailability while contributing to enzyme inhibition.

- Thiophene Moiety : Imparts additional pharmacological properties, including anti-inflammatory effects.

Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound). The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, confirming its potential as an antimicrobial agent .

Study 2: Alpha-Amylase Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested alongside other derivatives for their alpha-amylase inhibitory activity. The results demonstrated that it outperformed acarbose in terms of potency, making it a candidate for further development in diabetic treatments .

Q & A

Q. What are the standard synthetic routes for synthesizing N-(thiophen-2-ylmethyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with alkylation of piperazine derivatives followed by coupling with tetrazole-bearing aryl groups. Key steps include:

- Alkylation : Introducing the p-tolyltetrazole moiety via nucleophilic substitution under reflux conditions (e.g., using DMF or THF as solvents) .

- Carboxamide Formation : Reacting piperazine intermediates with thiophen-2-ylmethyl isocyanate or activated esters (e.g., HATU/EDCl coupling agents) .

- Purification : Column chromatography (silica gel) and recrystallization (propan-2-ol or ethanol) to achieve >95% purity .

Critical parameters include temperature control (60–80°C), solvent polarity, and reaction time (12–24 hours) to minimize byproducts .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing tetrazole (δ 8–9 ppm) and piperazine (δ 2.5–3.5 ppm) signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of carboxamide (C=O stretch at ~1650 cm) and tetrazole (N-H bend at ~1500 cm) groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance limits alkylation efficiency?

- Methodological Answer : Steric hindrance in alkylation steps (e.g., at the tetrazole N1 position) can be mitigated by:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl) to stabilize transition states .

- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 12 hours) and improves yields by 15–20% .

Post-reaction analysis via TLC or HPLC is critical to monitor unreacted intermediates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

- Methodological Answer : Contradictions may arise from assay conditions or compound purity. Recommended steps:

- Purity Validation : Re-characterize batches using HPLC-MS to rule out impurities (>99% purity required for IC assays) .

- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO solubility <0.1%) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental trends .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- Methodological Answer : Stability studies should include:

- Thermal Gravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C suggests suitability for oral formulations) .

- pH-Dependent Degradation : Incubate in buffers (pH 1–10) for 24–72 hours; analyze via LC-MS for hydrolytic byproducts (e.g., piperazine cleavage at pH <3) .

- Lyophilization : For long-term storage, lyophilize at −80°C with cryoprotectants (e.g., trehalose) to prevent aggregation .

Additional Research Directions

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (2.1–3.5), bioavailability (>30%), and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability .

Q. How can structure-activity relationship (SAR) studies improve selectivity for specific biological targets?

- Methodological Answer : Modify substituents systematically:

- Replace p-tolyl with electron-withdrawing groups (e.g., 4-F-phenyl) to enhance receptor binding .

- Introduce methyl groups to piperazine to reduce off-target CNS effects .

Validate via radioligand binding assays (e.g., H-labeled analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.